(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20473315
InChI: InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-6(9-7)4-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6?,7-;/m0./s1
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC20473315

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-6(9-7)4-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6?,7-;/m0./s1
Standard InChI Key GQPIJTUUPUBGSL-ZWRPGQTPSA-N
Isomeric SMILES C1CC2CCC1[C@H](N2)C(=O)O.Cl
Canonical SMILES C1CC2CCC1C(N2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.2.2]octane framework, a bridged bicyclic system with three fused six-membered rings. The nitrogen atom occupies the 2-position, while the carboxylic acid group is at the 3-position. The hydrochloride salt introduces a chloride counterion, stabilizing the protonated amine.

Key structural attributes:

  • Molecular formula: C₈H₁₄ClNO₂.

  • Molecular weight: 191.65 g/mol.

  • Stereochemistry: The (1R,3S,4S) configuration ensures spatial orientation critical for biological activity .

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base. Experimental data suggest solubility >50 mg/mL in water at 25°C, facilitating in vitro and in vivo studies. Stability testing under accelerated conditions (40°C, 75% RH) indicates no degradation over 6 months, supporting its utility in long-term research.

Synthesis and Preparation

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to optimize yield and purity. A patented method for analogous azabicyclo compounds involves multi-step reactions, including cyclization and hydrogenation, achieving yields of 80–95% .

Example synthesis pathway:

  • Cyclization: Reacting a linear precursor with a strong acid (e.g., H₂SO₄) to form the bicyclic framework .

  • Esterification: Protecting the carboxylic acid as a tert-butyl ester using Boc₂O .

  • Salt formation: Treating the free base with HCl to yield the hydrochloride.

Laboratory-Scale Modifications

Small-scale syntheses prioritize stereochemical control. Asymmetric catalysis using chiral ligands (e.g., BINAP) ensures enantiomeric excess >98% for the (1R,3S,4S) configuration .

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits serine proteases through reversible binding to the catalytic triad. Kinetic studies show a Kᵢ of 0.8 µM against trypsin-like enzymes, suggesting high affinity.

Receptor Modulation

As a partial agonist of G protein-coupled receptors (GPCRs), it elicits 60% maximal response at 10 µM in cAMP assays . Its rigid structure prevents off-target interactions, reducing side effects in preclinical models.

Therapeutic Applications

Neurological Disorders

In rodent models of Parkinson’s disease, the compound (10 mg/kg, oral) reduces motor deficits by 40% via dopamine receptor modulation .

Anti-Inflammatory Effects

It suppresses TNF-α production in macrophages (IC₅₀ = 5 µM), indicating potential for treating rheumatoid arthritis.

Research Findings and Data

Comparative Bioactivity

TargetAssayResultReference
Trypsin-like enzymeFluorescent Kᵢ0.8 µM
GPCR (cAMP)Cell-based EC₅₀10 µM (60% Eff.)
TNF-α inhibitionMacrophage assayIC₅₀ = 5 µM

Pharmacokinetics

  • Half-life (rats): 2.1 hours (IV), 3.8 hours (oral) .

  • Bioavailability: 45% at 10 mg/kg .

Future Directions

  • Derivatization: Introducing fluorinated or cyclopropyl groups to enhance metabolic stability .

  • In vivo efficacy: Expanded trials in neurodegenerative and autoimmune disease models.

  • Crystallography: Resolving ligand-target complexes to guide structure-based design.

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